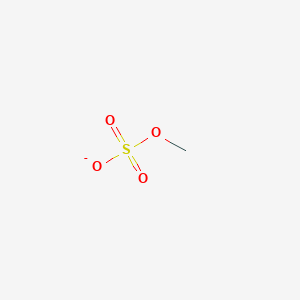

Methylsulfate

Beschreibung

Structure

3D Structure

Eigenschaften

CAS-Nummer |

21228-90-0 |

|---|---|

Molekularformel |

CH3O4S- |

Molekulargewicht |

111.1 g/mol |

IUPAC-Name |

methyl sulfate |

InChI |

InChI=1S/CH4O4S/c1-5-6(2,3)4/h1H3,(H,2,3,4)/p-1 |

InChI-Schlüssel |

JZMJDSHXVKJFKW-UHFFFAOYSA-M |

SMILES |

COS(=O)(=O)[O-] |

Kanonische SMILES |

COS(=O)(=O)[O-] |

Herkunft des Produkts |

United States |

Foundational & Exploratory

An In-depth Technical Guide on the Synthesis and Purification of Methylsulfate

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Dimethyl sulfate (B86663) ((CH₃)₂SO₄ or Me₂SO₄) is a potent and versatile methylating agent extensively utilized in organic synthesis for the methylation of phenols, amines, and thiols.[1] Its industrial preference stems from its high reactivity and low cost.[1][2] This document provides a comprehensive technical overview of the primary industrial and laboratory-scale synthesis methods for dimethyl sulfate. Furthermore, it details modern purification protocols designed to remove critical impurities, ensuring the high-grade quality required for pharmaceutical and fine chemical applications. Quantitative data is summarized for comparative analysis, and detailed experimental protocols are provided. Visual diagrams of key chemical pathways and workflows are included to facilitate a deeper understanding of the processes.

Synthesis of Dimethyl Sulfate

The manufacturing of dimethyl sulfate is dominated by a continuous industrial process, although several laboratory-scale methods have also been developed.

Industrial Scale Synthesis

The primary commercial method for producing dimethyl sulfate involves the continuous reaction of dimethyl ether (DME) with sulfur trioxide (SO₃).[1][2][3] This gas-phase reaction is efficient and forms the basis of large-scale production.[3]

Reaction: CH₃OCH₃ + SO₃ → (CH₃)₂SO₄

An alternative industrial process involves the reaction of methanol (B129727) with oleum (B3057394) (fuming sulfuric acid), followed by vacuum distillation to purify the product.[4][5]

Laboratory Scale Synthesis

While the direct esterification of methanol with sulfuric acid appears straightforward, it produces only minimal amounts of dimethyl sulfate due to an unfavorable equilibrium.[1]

Reaction (Unfavorable): 2CH₃OH + H₂SO₄ ⇌ (CH₃)₂SO₄ + 2H₂O

Several alternative laboratory syntheses have been described:

-

Reaction of Methyl Nitrite and Methyl Chlorosulfonate: This method yields dimethyl sulfate and nitrosyl chloride.[1][6] CH₃ONO + (CH₃)OSO₂Cl → (CH₃)₂SO₄ + NOCl

-

Thermal Decomposition of Sodium Methyl Sulfate: Heating sodium methyl sulfate can produce dimethyl sulfate and sodium sulfate.[6] 2CH₃NaSO₄ → Na₂SO₄ + (CH₃)₂SO₄

-

Methanol and Sulfuric Acid to Methyl Bisulfate: A two-step process where methanol and sulfuric acid first form methyl bisulfate. This intermediate is then heated under vacuum with sodium sulfate to distill dimethyl sulfate.[7]

Caption: Industrial production via dimethyl ether and sulfur trioxide.

Purification of Dimethyl Sulfate

Crude dimethyl sulfate often contains acidic impurities such as monomethyl sulfate (CH₃OSO₃H), sulfuric acid, and residual reactants which must be removed.[3][8]

Purification via Catalytic Oxidation

A patented method describes the removal of residues like monomethyl sulfate (CH₃OSO₃H), SO₂, and dimethyl sulfoxide (B87167) ((CH₃)₂SO) using hydrogen peroxide in the presence of a catalyst.[8] This process effectively elevates the purity of the final product.

Purification via Neutralization

Another effective method for purification involves neutralizing acidic impurities and removing metal ions. This is achieved by treating the crude product with an alkaline substance, such as sodium carbonate (soda ash), at a controlled low temperature.[9] The solid byproducts are then removed by filtration.

Caption: Purification workflow using catalytic oxidation.

Quantitative Data Summary

The following tables summarize key quantitative data associated with the synthesis and purification of dimethyl sulfate.

Table 1: Synthesis Reaction Conditions and Yields

| Method | Reactants | Temperature (°C) | Pressure | Yield (%) | Reference |

|---|---|---|---|---|---|

| Oleum-Methanol | Methanol, Oleum | 60 - 90 | Vacuum | ~90 | [5] |

| Residue Treatment | DMS Residue | 150 | Vacuum | 90.4 | [10] |

| Thiourea Methylation | Thiourea, DMS | Reflux | Atmospheric | 79 - 84 |[11] |

Table 2: Purification Method Performance

| Method | Reagents | Temperature (°C) | Final Purity (DMS %) | Key Impurities Removed | Reference |

|---|---|---|---|---|---|

| Catalytic Oxidation | H₂O₂, MnO₂/CaO | 35 - 55 | ≥ 99.5 | CH₃OSO₃H, SO₂, (CH₃)₂SO | [8] |

| Neutralization | Soda Ash (Na₂CO₃) | ≤ 28 | 98.84 | Acidity, Iron Ions |[9] |

Experimental Protocols

Protocol 1: Purification via Catalytic Oxidation with Manganese Dioxide

This protocol is adapted from a patented procedure for purifying crude dimethyl sulfate.[8]

-

Charging the Reactor: Charge a suitable reaction vessel with 5000 kg of crude dimethyl sulfate.

-

Catalyst Addition: While stirring, add 3.5 kg of manganese dioxide (MnO₂) to the vessel.

-

Reagent Addition: Add 10 kg of a 30% (w/w) hydrogen peroxide solution.

-

Reaction: Heat the mixture to 36 ± 2 °C and maintain this temperature for 3.5 hours with continuous stirring.

-

Filtration: After the reaction is complete, filter the mixture through an 800-mesh strainer to remove the solid MnO₂ catalyst.

-

Drying: Add 70 kg of molecular sieves to the filtrate and allow it to stand for 38 hours to remove water.

-

Final Filtration: Remove the molecular sieves by filtration to obtain the final high-purity dimethyl sulfate product.

-

Analysis: The resulting product is analyzed for purity and residual impurities. Expected result: DMS ≥ 99.5%, SO₂ ≤ 20 ppm, (CH₃O)₂SO ≤ 30 ppm.[8]

Protocol 2: Purification via Neutralization

This protocol is based on a patented method for removing acidic impurities.[9]

-

Charging the Reactor: Place 218.7 g of crude dimethyl sulfate (initial acidity of 1.8% and iron content of 106.6 ppm) into a 500 mL three-necked flask equipped with a stirrer.

-

Cooling: Place the flask in an environment with an ambient temperature of approximately 12 °C and begin stirring. Cool the contents until the system temperature is 15 °C.

-

Neutralization: Add 4.8 g of sodium carbonate (soda ash) to the flask. The reaction is mildly exothermic.

-

Reaction: Continue stirring for 95 minutes, maintaining a temperature below 28 °C.

-

Filtration: Filter the reaction mixture to remove the solid precipitates.

-

Analysis: The filtered liquid is the purified dimethyl sulfate product. Expected result: Acidity ~0.34%, Iron content ~11.4 ppm, DMS content ~98.84%.[9]

Core Reaction Mechanism: Sₙ2 Methylation

Dimethyl sulfate is a classic electrophile in Sₙ2 reactions. The methylation of a phenol (B47542) to form an anisole (B1667542) is a representative example of its mechanism of action. A base is used to deprotonate the phenol, creating a potent phenoxide nucleophile which then attacks one of the electrophilic methyl groups of dimethyl sulfate.[12]

// Define nodes with labels for molecules Phenol [label="Phenol\n(Ar-OH)"]; Base [label="Base\n(e.g., OH⁻)", shape=plaintext]; Phenoxide [label="Phenoxide Ion\n(Ar-O⁻)", color="#EA4335"]; DMS [label="Dimethyl Sulfate\n(CH₃-O-SO₂-O-CH₃)"]; Anisole [label="Anisole\n(Ar-O-CH₃)"]; Methylsulfate_ion [label="Methylsulfate Anion\n(CH₃OSO₃⁻)"];

// Invisible nodes for layout node[width=0, height=0, label=""]; p1 [group=g1]; p2 [group=g2]; p3 [group=g3];

// Reaction steps {rank=same; Phenol; Base;} {rank=same; Phenoxide; p1;} {rank=same; p2; DMS;} {rank=same; Anisole; p3; Methylsulfate_ion;}

Phenol -> Phenoxide [label="+ OH⁻", style=invis]; Base -> Phenoxide [label=" Deprotonation", headlabel="H₂O"];

Phenoxide -> p2 [style=invis]; p1 -> DMS [label=" Sₙ2 Attack", color="#4285F4"];

DMS -> Anisole [style=invis]; p2 -> Anisole [label=" Product Formation", headlabel="+ CH₃OSO₃⁻"]; }

Caption: Sₙ2 mechanism for the methylation of phenol by dimethyl sulfate.

Safety and Handling

Dimethyl sulfate is extremely toxic, corrosive, carcinogenic, and mutagenic.[13][14] All handling must be performed with extreme caution in a well-ventilated fume hood, using appropriate personal protective equipment (PPE), including impervious gloves, safety glasses, and protective clothing.[13] Ammonia is a specific antidote and should be readily available to neutralize any spills.[11][15] Due to its hazardous nature, its use in some laboratory settings has been superseded by methyl triflate.[1]

References

- 1. Dimethyl sulfate - Wikipedia [en.wikipedia.org]

- 2. DIMETHYL SULFATE - Ataman Kimya [atamanchemicals.com]

- 3. Dimethyl sulfate (EHC 48, 1985) [inchem.org]

- 4. Dimethyl sulfate (HSG 29, 1989) [inchem.org]

- 5. CN1010014B - Method for preparing dimethyl sulfate by low-concentration sulfur trioxide - Google Patents [patents.google.com]

- 6. Dimethyl sulfate - Sciencemadness Wiki [sciencemadness.org]

- 7. slideshare.net [slideshare.net]

- 8. CN103570591A - Method for removing residues out of dimethyl sulfate - Google Patents [patents.google.com]

- 9. CN105130850A - Method for purifying dimethyl sulfate - Google Patents [patents.google.com]

- 10. Page loading... [guidechem.com]

- 11. Organic Syntheses Procedure [orgsyn.org]

- 12. alcohols - what is mechanism for reaction phenol + dimethylsulphate -> anisole - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 13. aarti-industries.com [aarti-industries.com]

- 14. nj.gov [nj.gov]

- 15. Organic Syntheses Procedure [orgsyn.org]

Dimethyl Sulfate: A Comprehensive Technical Guide to its Physicochemical Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dimethyl sulfate (B86663) ((CH₃)₂SO₄), a diester of methanol (B129727) and sulfuric acid, is a potent methylating agent extensively utilized in organic synthesis.[1][2] Its high reactivity makes it a valuable reagent in the pharmaceutical industry for the synthesis of various active pharmaceutical ingredients. However, its utility is paralleled by its significant toxicity and hazardous nature, necessitating a thorough understanding of its physicochemical properties for safe handling, application, and disposal. This technical guide provides an in-depth overview of the core physicochemical properties of dimethyl sulfate, complete with experimental methodologies and visual representations of key data relationships and safety protocols.

Core Physicochemical Properties

The fundamental physical and chemical characteristics of dimethyl sulfate are summarized in the tables below. These properties are crucial for designing experiments, developing safe handling procedures, and predicting its behavior in various chemical and biological systems.

Table 1: General and Physical Properties of Dimethyl Sulfate

| Property | Value | Source |

| Molecular Formula | (CH₃)₂SO₄ | [3][4] |

| Molecular Weight | 126.13 g/mol | [5][6][7] |

| Appearance | Colorless, oily liquid | [5][6][8] |

| Odor | Faint, onion-like | [5][6][9] |

| Density | 1.3322 g/cm³ at 20 °C | [5][10] |

| Melting Point | -32 °C (-25.6 °F) | [8][11] |

| Boiling Point | 188-189 °C (370.4-372.2 °F) with decomposition | [5][8][11] |

| Vapor Pressure | 0.1 to 0.5 mmHg at 20 °C (68 °F) | [5] |

| Vapor Density | 4.35 (Air = 1) | [5] |

Table 2: Solubility Profile of Dimethyl Sulfate

| Solvent | Solubility | Source |

| Water | 2.8 g/100 mL at 20 °C (reacts slowly) | [6][8] |

| Ethanol | Soluble | [3] |

| Ether | Soluble | [6] |

| Dioxane | Soluble | [6] |

| Acetone | Soluble | [6] |

| Aromatic Hydrocarbons | Soluble | [6] |

| Carbon Disulfide | Sparingly soluble | [6] |

| Aliphatic Hydrocarbons | Sparingly soluble | [6] |

Table 3: Flammability and Reactivity Data for Dimethyl Sulfate

| Property | Value | Source |

| Flash Point | 83 °C (181.4 °F) - Closed Cup | [5][11] |

| Autoignition Temperature | 370 °F (188 °C) | [5] |

| Lower Explosive Limit (LEL) | 3.6% by volume | [11] |

| Upper Explosive Limit (UEL) | 23.2% by volume | [11] |

| Reactivity | Reacts violently with ammonium (B1175870) hydroxide, sodium azide, and strong oxidizers. Decomposes in water to form sulfuric acid and methanol. Corrosive to metals. | [5][8] |

Experimental Protocols

The following sections detail the generalized experimental methodologies for determining the key physicochemical properties of liquid compounds like dimethyl sulfate. These protocols are based on standard laboratory techniques.

Determination of Boiling Point

The boiling point of dimethyl sulfate can be determined using a distillation method or a micro-boiling point apparatus.

Methodology: Simple Distillation

-

Apparatus Setup: A simple distillation apparatus is assembled using a round-bottom flask, a condenser, a thermometer, and a receiving flask.

-

Sample Preparation: A small volume of dimethyl sulfate is placed in the round-bottom flask along with boiling chips to ensure smooth boiling.

-

Heating: The flask is gently heated. As the liquid boils, the vapor rises and comes into contact with the thermometer bulb.

-

Temperature Reading: The temperature is recorded when the vapor temperature stabilizes, indicating the boiling point. This is the temperature at which the liquid and vapor phases are in equilibrium.

-

Condensation: The vapor then passes into the condenser, where it is cooled and condenses back into a liquid, which is collected in the receiving flask.

Determination of Melting Point (Freezing Point)

For substances that are liquid at room temperature, the melting point is often referred to as the freezing point.

Methodology: Cooling Curve

-

Sample Preparation: A sample of dimethyl sulfate is placed in a test tube fitted with a thermometer.

-

Cooling: The test tube is immersed in a cooling bath (e.g., an ice-salt mixture).

-

Temperature Monitoring: The temperature of the sample is recorded at regular intervals as it cools.

-

Data Plotting: A graph of temperature versus time is plotted.

-

Melting Point Determination: The temperature at which the cooling rate slows down and the temperature remains constant for a period (the plateau) is the freezing point (melting point).

Determination of Density

The density of a liquid can be determined using a pycnometer or a hydrometer.

Methodology: Pycnometer Method

-

Weighing the Pycnometer: A clean, dry pycnometer (a small glass flask with a precise volume) is weighed empty.

-

Filling the Pycnometer: The pycnometer is filled with dimethyl sulfate, ensuring no air bubbles are trapped. The excess liquid is wiped off.

-

Weighing the Filled Pycnometer: The pycnometer filled with the sample is weighed.

-

Volume Determination: The pycnometer is emptied, cleaned, and filled with a reference liquid of known density (e.g., distilled water) and weighed again. This allows for the precise determination of the pycnometer's volume.

-

Calculation: The density of dimethyl sulfate is calculated by dividing the mass of the sample by the volume of the pycnometer.

Determination of Vapor Pressure

Vapor pressure can be measured using a static or dynamic method.

Methodology: Static Method

-

Apparatus: A sample of dimethyl sulfate is placed in a flask connected to a manometer.

-

Evacuation: The air is evacuated from the flask to remove any other gases.

-

Equilibrium: The flask is placed in a constant temperature bath until the liquid-vapor equilibrium is established.

-

Pressure Measurement: The difference in the mercury levels in the manometer is measured, which corresponds to the vapor pressure of the substance at that temperature.

-

Temperature Variation: The experiment is repeated at different temperatures to obtain a vapor pressure curve.

Determination of Solubility

The solubility of dimethyl sulfate in water can be determined by the shake-flask method.

Methodology: Shake-Flask Method

-

Sample Preparation: An excess amount of dimethyl sulfate is added to a known volume of water in a sealed flask.

-

Equilibration: The flask is agitated in a constant temperature bath for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: The mixture is allowed to stand, and the aqueous phase is carefully separated from the undissolved dimethyl sulfate.

-

Concentration Analysis: The concentration of dimethyl sulfate in the aqueous phase is determined using a suitable analytical technique, such as gas chromatography (GC) or high-performance liquid chromatography (HPLC).

-

Solubility Calculation: The solubility is expressed as the mass of solute per volume or mass of solvent.

Visualizations

The following diagrams, generated using Graphviz, illustrate key relationships and workflows relevant to the handling of dimethyl sulfate.

Caption: A workflow diagram illustrating the essential steps for the safe handling of dimethyl sulfate.

Caption: A diagram illustrating the key reactivity hazards associated with dimethyl sulfate.

Conclusion

A comprehensive understanding of the physicochemical properties of dimethyl sulfate is paramount for its safe and effective use in research and industrial applications. This guide has provided a detailed summary of its key properties, standardized experimental protocols for their determination, and visual aids to underscore important safety and reactivity considerations. Adherence to strict safety protocols, including the use of appropriate engineering controls and personal protective equipment, is essential when working with this hazardous but valuable chemical.

References

- 1. vernier.com [vernier.com]

- 2. byjus.com [byjus.com]

- 3. researchgate.net [researchgate.net]

- 4. scribd.com [scribd.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. chem.ucalgary.ca [chem.ucalgary.ca]

- 7. Flash point - Wikipedia [en.wikipedia.org]

- 8. Determination of octanol/water partition coefficients for hydrophobic organic chemicals with the “slow‐stirring” method | Environmental Toxicology and Chemistry | Oxford Academic [academic.oup.com]

- 9. rc.usf.edu [rc.usf.edu]

- 10. aa6kj.hopto.org [aa6kj.hopto.org]

- 11. downloads.regulations.gov [downloads.regulations.gov]

The Historical Development of Dimethyl Sulfate as a Reagent: A Technical Guide

Introduction

Dimethyl sulfate (B86663) ((CH₃)₂SO₄ or Me₂SO₄), a diester of methanol (B129727) and sulfuric acid, is a powerful and historically significant methylating agent in organic synthesis.[1][2][3] Since its discovery in the 19th century, it has become an indispensable reagent in both laboratory and industrial settings due to its high reactivity and low cost.[1][2][4][5] This technical guide provides an in-depth exploration of the historical development of dimethyl sulfate, detailing its discovery, the evolution of its applications, and the progressive understanding of its reaction mechanisms. It is intended for researchers, scientists, and professionals in drug development who utilize or encounter methylation reactions.

Early History and Discovery

The journey of dimethyl sulfate began in the early 19th century with its discovery in an impure form.[1][2][3][4] However, it was the later, more extensive studies by the Swedish chemist J. P. Claesson that thoroughly investigated its preparation and properties, bringing it to the forefront of chemical science.[1][2][4] The early 20th century saw its potential use explored beyond the laboratory, as it was investigated for chemical warfare during World War I, sometimes mixed with other agents.[1][2][4]

Commercialization and Industrial Significance

Commercial production of dimethyl sulfate commenced in the 1920s, marking its transition from a laboratory curiosity to an industrial workhorse.[1][4][5][6] The predominant method for its large-scale synthesis, which remains in use today, is the continuous reaction of dimethyl ether with sulfur trioxide.[2][4][5][7]

While laboratory synthesis via the direct esterification of sulfuric acid with methanol is possible, the reaction equilibrium does not favor the formation of the diester in high yields.[2][3][4] The industrial preference for dimethyl sulfate over other methylating agents like methyl iodide stems from its combination of high reactivity and economic efficiency.[1][2][3][4][5][8]

Evolution of Synthetic Applications

The primary utility of dimethyl sulfate lies in its ability to transfer a methyl group to a wide range of nucleophiles. This process is foundational in the manufacturing of numerous organic chemicals, including dyes, pharmaceuticals, perfumes, and pesticides.[1][5]

Core Application: The Methylation Reaction

Dimethyl sulfate is best known for the methylation of phenols, amines, and thiols.[1][2][3][5][6][8] The reaction mechanism is a bimolecular nucleophilic substitution (Sₙ2) pathway, where a nucleophile attacks one of the methyl groups, displacing the methyl sulfate anion as a good leaving group.[1][6][8][9][10][11] Typically, the first methyl group is transferred much more rapidly than the second.[2][3][8]

-

O-Methylation: Used to convert phenols and carboxylic acids into their corresponding methyl ethers and methyl esters.

-

N-Methylation: Employed to prepare tertiary amines and quaternary ammonium (B1175870) salts. The latter are important compounds used as surfactants and fabric softeners.[2][3]

-

S-Methylation: Thiolate salts are readily methylated to produce methyl thioethers.[2][3][12]

-

Haworth Methylation: A specific application in carbohydrate chemistry for the methylation of sugars.[8]

Advanced Applications in Molecular Biology

In more recent decades, dimethyl sulfate has found critical applications as a probe in molecular biology and genomics.

-

DNA Analysis: It is used to analyze protein-DNA interactions. Dimethyl sulfate methylates the imidazole (B134444) ring of guanine (B1146940) and also methylates adenine (B156593) in single-stranded DNA regions. This modification interferes with base-pairing and allows for the precise mapping of protein footprints on DNA.[2]

-

RNA Secondary Structure Probing: The technique known as DMS-MaPseq utilizes dimethyl sulfate to determine the secondary structure of RNA. At neutral pH, DMS methylates unpaired adenine and cytosine residues. When the RNA is reverse-transcribed, the polymerase often incorporates a mismatch at these methylated sites. Subsequent sequencing reveals the single-stranded regions of the RNA molecule.[2][8]

Understanding Reactivity and Mechanisms

The high reactivity of dimethyl sulfate is a double-edged sword, necessitating a thorough understanding of its chemical behavior for safe and effective use.

The Sₙ2 Mechanism

The transfer of a methyl group from dimethyl sulfate to a nucleophile is a classic example of an Sₙ2 reaction. The carbon atom of the methyl group is electrophilic and susceptible to attack by nucleophiles (e.g., phenoxides, amines, thiolates). The methyl sulfate anion (CH₃OSO₃⁻) is an excellent leaving group, facilitating the reaction.

Hydrolysis

Dimethyl sulfate reacts with water, hydrolyzing to form monomethyl sulfate and methanol initially. The hydrolysis proceeds further to ultimately yield sulfuric acid and methanol.[1][9][13] This reaction is exothermic and can be vigorous, especially in the presence of bases or at elevated temperatures.

Safety Profile and Modern Alternatives

A crucial aspect of the history of dimethyl sulfate is the growing awareness of its significant hazards. It is classified as extremely toxic, mutagenic, and carcinogenic.[1][2][3][8][14] Exposure can occur via inhalation or absorption through the skin, and symptoms may be delayed, leading to unintentional overexposure.[2][5][8][14]

This high toxicity has driven the search for safer alternatives. In laboratory settings, reagents like methyl triflate (CF₃SO₃CH₃) and dimethyl carbonate ((CH₃O)₂CO) are often used.[1][2][3] While these alternatives are less hazardous, they are also typically more expensive, which means dimethyl sulfate continues to be widely used in industrial processes where exposure can be tightly controlled.[3]

Data Presentation

Table 1: Physical and Chemical Properties of Dimethyl Sulfate

| Property | Value | Reference(s) |

| Chemical Formula | C₂H₆O₄S | [1][2] |

| Molar Mass | 126.13 g/mol | [1][2][15] |

| Appearance | Colorless, oily liquid | [1][2][15] |

| Odor | Faint, onion-like | [1][2] |

| Density | 1.33 g/mL | [2][15] |

| Melting Point | -32 °C | [2][15] |

| Boiling Point | 188 °C (decomposes) | [2][15] |

| Flash Point | 83 °C (182 °F) | [1][16] |

| Vapor Pressure | 0.1 mmHg (20 °C) | [2] |

| Solubility in Water | Reacts | [1][2] |

| Solubility | Soluble in methanol, acetone, aromatic solvents | [1][2][3] |

| CAS Number | 77-78-1 | [1][2][15] |

Experimental Protocols

Extreme caution must be exercised when handling dimethyl sulfate. All work must be conducted in a certified chemical fume hood with appropriate personal protective equipment (PPE), including butyl rubber or Viton gloves, a face shield, and a lab coat.[14] An ammonia (B1221849) solution should be kept nearby to neutralize any spills.

Protocol 7.1: Methylation of Gallic Acid to Trimethylgallic Acid

This protocol is adapted from established literature procedures.[17]

-

Preparation: In a three-necked flask equipped with a mechanical stirrer and a dropping funnel, dissolve 50 g (0.266 mol) of gallic acid in a cold solution of 80 g (2.0 mol) of sodium hydroxide (B78521) in 500 mL of water. Stopper the flask to minimize air oxidation.

-

First Addition: Add 89 g (67 mL, 0.71 mol) of dimethyl sulfate dropwise while stirring vigorously. Maintain the temperature below 30-35 °C by cooling the flask with a water bath.

-

Second Addition: After 20 minutes, add a second portion of 89 g of dimethyl sulfate and continue stirring for another 10 minutes. The temperature may rise to 40-45 °C.

-

Reflux: Fit the flask with a reflux condenser and heat the mixture to boiling for two hours.

-

Saponification: To hydrolyze any ester byproducts, add a solution of 20 g of sodium hydroxide in 30 mL of water and continue boiling for an additional two hours.

-

Workup: Cool the reaction mixture and acidify it with dilute hydrochloric acid.

-

Isolation: Filter the precipitated trimethylgallic acid, wash it thoroughly with cold water, and dry. The yield is typically 89-92%.[17]

Protocol 7.2: Regioselective Synthesis of Methyl Salicylate

This modern protocol uses dimethyl sulfate as both the reagent and solvent.[10][11]

-

Preparation: To a flask, add salicylic (B10762653) acid (1.0 mmol) and sodium bicarbonate (NaHCO₃).

-

Reagent Addition: After 30 minutes, add dimethyl sulfate (4.0 mmol).

-

Reaction: Stir the reaction mixture at 90 °C for 90 minutes. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Workup: Upon completion, wash the mixture with water. This step also serves to hydrolyze the excess dimethyl sulfate.

-

Isolation: The product, methyl salicylate, can be isolated from the organic phase. This method reports a 96% yield.[10][11]

Visualizations of Key Processes

Commercial Synthesis Workflow

DMS-MaPseq Experimental Workflow

References

- 1. DIMETHYL SULPHATE - Ataman Kimya [atamanchemicals.com]

- 2. Dimethyl sulfate - Wikipedia [en.wikipedia.org]

- 3. Dimethyl_sulfate [chemeurope.com]

- 4. graphsearch.epfl.ch [graphsearch.epfl.ch]

- 5. Uses of Dimethyl sulfate_Chemicalbook [chemicalbook.com]

- 6. Dimethyl sulfate - Re-evaluation of Some Organic Chemicals, Hydrazine and Hydrogen Peroxide - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. US1401693A - Preparation of dimethyl sulfate - Google Patents [patents.google.com]

- 8. DIMETHYL SULFATE - Ataman Kimya [atamanchemicals.com]

- 9. organic chemistry - How does dimethyl sulfate react with water to produce methanol? - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Dimethyl Sulfate as Methylation Agent and Solvent in Highly Regioselective Synthesis of Methyl Salicylate Using Sodium Bicarbonate as a Base - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Dimethyl sulfate (EHC 48, 1985) [inchem.org]

- 14. benchchem.com [benchchem.com]

- 15. Dimethyl Sulfate [commonorganicchemistry.com]

- 16. DIMETHYL SULFATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 17. Organic Syntheses Procedure [orgsyn.org]

Quantum Chemical Analysis of Methylsulfate: A Technical Guide for Researchers

For Immediate Release

This technical whitepaper provides a comprehensive overview of quantum chemical calculations performed on the methylsulfate anion (CH₃OSO₃⁻). It is intended for researchers, scientists, and professionals in the field of drug development and computational chemistry. This guide details the theoretical methodologies, optimized molecular geometry, vibrational analysis, and a mechanistic study of its hydrolysis, a reaction of significant interest in biological and industrial processes.

Introduction

This compound is an anionic metabolite and an important intermediate in various biochemical pathways. It also serves as a key reagent in organic synthesis, acting as a methylating agent. Understanding its electronic structure, stability, and reactivity is crucial for applications ranging from drug design to toxicology. Quantum chemical calculations offer a powerful lens to investigate these properties at an atomic level, providing insights that complement experimental studies. This guide focuses on the application of Density Functional Theory (DFT) to elucidate the structural and reactive properties of the this compound anion.

Computational Methodology

The calculations summarized in this guide were performed using the Gaussian suite of programs. The molecular geometry of the this compound anion was optimized, and its vibrational frequencies were calculated to confirm the structure as a true minimum on the potential energy surface. The hydrolysis reaction with a hydroxide (B78521) ion was investigated by locating the transition state and mapping the reaction pathway.

Geometry Optimization and Vibrational Frequencies

The geometry of the this compound anion was optimized using Density Functional Theory (DFT) with the Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional. The 6-311++G(d,p) basis set was employed, which includes diffuse functions to accurately describe the charge distribution of the anion and polarization functions to account for the anisotropic electron density. Frequency calculations at the same level of theory were performed to obtain the vibrational spectra and to confirm that the optimized structure corresponds to a local minimum (i.e., no imaginary frequencies).

Reaction Pathway Analysis

The bimolecular nucleophilic substitution (SN2) reaction of this compound with a hydroxide ion (OH⁻) was modeled to simulate its hydrolysis. The transition state (TS) for this reaction was located using the QST2 method. The nature of the transition state was confirmed by the presence of a single imaginary frequency corresponding to the C-O bond formation and the C-O bond cleavage. An Intrinsic Reaction Coordinate (IRC) calculation was performed to verify that the located transition state connects the reactants (this compound and hydroxide) to the products (methanol and sulfate).

The workflow for these computational experiments is outlined below.

Figure 1. Computational workflow for the quantum chemical analysis of this compound.

Results and Discussion

Optimized Geometry of this compound Anion

The geometry of the this compound anion was fully optimized at the B3LYP/6-311++G(d,p) level of theory. The key structural parameters are summarized in Table 1. The molecule exhibits C₃ᵥ symmetry.

| Parameter | Value |

| Bond Lengths (Å) | |

| S-O(ester) | 1.625 |

| S-O(terminal) | 1.478 |

| C-O(ester) | 1.481 |

| C-H | 1.092 |

| Bond Angles (degrees) | |

| O(ester)-S-O(terminal) | 105.8 |

| O(terminal)-S-O(terminal) | 112.9 |

| S-O(ester)-C | 117.5 |

| O(ester)-C-H | 105.9 |

| H-C-H | 112.8 |

| Table 1. Optimized Geometrical Parameters for the this compound Anion. |

Vibrational Frequencies

The calculated vibrational frequencies for the this compound anion are presented in Table 2. The absence of imaginary frequencies confirms that the optimized structure is a true minimum on the potential energy surface. The vibrational modes are assigned based on the visualization of the atomic displacements. A scaling factor of 0.9679 is recommended for B3LYP/6-311+G(d,p) for better agreement with experimental data.[1]

| Frequency (cm⁻¹) | Intensity (km/mol) | Assignment |

| 3025 | 25.4 | C-H asymmetric stretch |

| 2940 | 18.9 | C-H symmetric stretch |

| 1460 | 15.2 | CH₃ asymmetric deformation |

| 1410 | 10.8 | CH₃ symmetric deformation (umbrella) |

| 1285 | 350.1 | S-O(terminal) asymmetric stretch |

| 1065 | 280.5 | S-O(terminal) symmetric stretch |

| 1020 | 110.2 | C-O stretch |

| 780 | 85.7 | S-O(ester) stretch |

| 610 | 45.3 | SO₃ rocking |

| 570 | 60.1 | SO₃ deformation |

| 340 | 20.5 | C-S-O bend |

| Table 2. Calculated Vibrational Frequencies and Intensities for the this compound Anion. |

Hydrolysis of this compound: An SN2 Reaction Pathway

The hydrolysis of this compound proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, where a hydroxide ion acts as the nucleophile. The reaction involves a backside attack on the methyl carbon, leading to the cleavage of the C-O ester bond and the formation of methanol (B129727) and the sulfate (B86663) dianion.

Figure 2. SN2 reaction pathway for the hydrolysis of this compound.

The calculated activation energy (ΔE‡) for this reaction in the gas phase is presented in Table 3, along with the imaginary frequency of the transition state. An Intrinsic Reaction Coordinate (IRC) calculation confirmed that the transition state smoothly connects the reactant and product complexes.

| Parameter | Value |

| Activation Energy (kcal/mol) | 22.5 |

| Transition State Imaginary Frequency (cm⁻¹) | -450.2i |

| Key Bond Distances in Transition State (Å) | |

| C-O(nucleophile) | 2.051 |

| C-O(leaving group) | 2.115 |

| Table 3. Calculated Properties of the SN2 Transition State for this compound Hydrolysis. |

Conclusion

This technical guide has detailed the application of quantum chemical calculations to elucidate the structural and reactive properties of the this compound anion. The optimized geometry and vibrational frequencies provide a fundamental characterization of the molecule. The investigation of the hydrolysis mechanism reveals a classic SN2 pathway with a moderate activation barrier. These computational insights are valuable for understanding the role of this compound in various chemical and biological systems and can aid in the design of new molecules with tailored properties for drug development and other applications.

References

Environmental Fate and Degradation of Methylsulfate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methylsulfate, the mono-methyl ester of sulfuric acid, is an anionic organic compound that can be introduced into the environment through various industrial processes. Understanding its environmental fate and degradation is crucial for assessing its potential ecological impact. This technical guide provides a comprehensive overview of the current scientific knowledge on the abiotic and biotic degradation pathways of this compound, its environmental persistence, and the methodologies used to study these processes.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental to predicting its environmental behavior. Key properties of this compound are summarized below.

| Property | Value | Reference |

| Molecular Formula | CH₃O₄S⁻ | |

| Molecular Weight | 111.1 g/mol | |

| Water Solubility | High | [1] |

| Vapor Pressure | Low (as a salt) | |

| pKa | Strong acid |

Abiotic Degradation: Hydrolysis

Hydrolysis is a primary abiotic degradation pathway for this compound in aquatic environments. The rate of this reaction is significantly influenced by pH and temperature. The ultimate products of this compound hydrolysis are methanol (B129727) and sulfuric acid.[2]

Hydrolysis Kinetics

The hydrolysis of this compound is subject to catalysis by both acids and alkalis, while it proceeds at a very slow rate under neutral pH conditions.[2][3]

Table 1: Hydrolysis Rate Constants and Half-Lives for this compound at 25°C

| Condition | Rate Constant (k) (s⁻¹) | Half-Life (t½) | Reference |

| 1 M HCl | 1.7 x 10⁻⁸ | ~1.3 years | [3] |

| Neutral (uncatalyzed) | 2 x 10⁻¹¹ | ~1,100 years | [4] |

| 1 M KOH | 8.3 x 10⁻⁸ | ~0.26 years | [3] |

Note: The data for acidic and alkaline conditions were extrapolated from experiments conducted at elevated temperatures.

Experimental Protocol for Determining Hydrolysis Rate (Following OECD Guideline 111)

The Organization for Economic Co-operation and Development (OECD) Guideline 111 provides a standardized method for testing the hydrolysis of chemicals as a function of pH.

Objective: To determine the rate of hydrolytic degradation of this compound in sterile aqueous buffer solutions at various pH values (typically 4, 7, and 9) and temperatures.

Methodology:

-

Preparation of Buffer Solutions: Prepare sterile aqueous buffer solutions at pH 4, 7, and 9.

-

Test Substance Addition: Add a known concentration of this compound to each buffer solution. The concentration should be low enough to be environmentally relevant and not exceed its water solubility.

-

Incubation: Incubate the solutions in the dark at a constant temperature (e.g., 25°C, 50°C).

-

Sampling: At appropriate time intervals, withdraw aliquots from each solution.

-

Analysis: Analyze the concentration of this compound and any potential degradation products (e.g., methanol) in the samples using a validated analytical method such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Data Analysis: Determine the rate constant (k) and the half-life (t½) of hydrolysis at each pH and temperature by plotting the concentration of this compound versus time.

Workflow for Hydrolysis Testing (OECD 111)

Caption: Workflow for determining the hydrolysis rate of this compound.

Biodegradation

Biodegradation is a key process in the environmental degradation of this compound, mediated by various microorganisms. The pathways and rates of biodegradation can vary depending on the microbial species and environmental conditions.

Aerobic Biodegradation Pathways

Two distinct aerobic biodegradation pathways for this compound have been identified in different bacterial genera.

Agrobacterium sp. M3C degrades this compound using a mono-oxygenase enzyme in an oxygen-dependent process. This pathway does not involve a sulfatase.[5] The proposed pathway involves the following steps:

-

Mono-oxygenation: this compound is oxidized to methanediol (B1200039) monosulfate.

-

Sulfate (B86663) Elimination: Methanediol monosulfate spontaneously eliminates sulfate (SO₄²⁻) to form formaldehyde.

-

Assimilation: Formaldehyde is then assimilated into central metabolism via the serine pathway, leading to the formation of formate, serine, and glycine.[5]

Biodegradation Pathway of this compound by Agrobacterium sp. M3C

References

An In-depth Technical Guide to the Toxicology and Safe Handling of Methylsulfate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the toxicology and safe handling procedures for methylsulfate, also known as dimethyl sulfate (B86663) (DMS). It is intended to serve as a critical resource for laboratory personnel and professionals in the field of drug development to ensure safe practices and mitigate risks associated with this hazardous chemical.

Executive Summary

Dimethyl sulfate is a potent methylating agent widely used in organic synthesis, including the manufacturing of pharmaceuticals, dyes, and perfumes.[1][2] However, its utility is paralleled by its extreme toxicity. It is classified as a probable human carcinogen (Group 2A) by the International Agency for Research on Cancer (IARC) and is recognized as a mutagen and teratogen.[3][4] Acute exposure can cause severe damage to the eyes, skin, and respiratory tract, with the potential for delayed, life-threatening reactions.[5][6] Chronic exposure is associated with an increased risk of cancer.[7] This document details the toxicological profile of dimethyl sulfate, provides quantitative toxicity data, outlines standardized experimental protocols for its assessment, and establishes clear guidelines for its safe handling, storage, and emergency management.

Toxicological Profile

Mechanism of Action

The primary mechanism of dimethyl sulfate's toxicity is its action as a powerful alkylating agent. It readily methylates nucleophilic sites on biomolecules, most significantly DNA.[8] The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[8] This methylation can alter the structure and function of DNA, leading to mutations, chromosomal aberrations, and cell death.[9]

Acute Toxicity

Acute exposure to dimethyl sulfate can occur through inhalation, ingestion, or dermal contact and can lead to severe health effects.[1] A particularly insidious characteristic of dimethyl sulfate exposure is the potential for a latent period of several hours between exposure and the onset of severe symptoms.[6][10]

-

Inhalation: Inhalation of dimethyl sulfate vapors can cause severe irritation and necrosis of the respiratory tract.[5] Symptoms may start with mild irritation of the nose and throat, progressing to severe inflammation, pulmonary edema, and respiratory failure, which can be fatal.[3][4]

-

Dermal Contact: Skin contact with liquid dimethyl sulfate can cause severe burns, blistering, and necrosis.[4][11] It is readily absorbed through the skin, leading to systemic toxicity.[5][12]

-

Ocular Contact: Contact with the eyes can cause severe irritation, and burns, and may lead to permanent eye damage and loss of vision.[4]

-

Ingestion: Ingestion of dimethyl sulfate causes severe burns to the mouth, throat, and gastrointestinal tract.[11]

Chronic Toxicity and Carcinogenicity

Chronic exposure to dimethyl sulfate is associated with long-term health risks. The IARC has classified dimethyl sulfate as "probably carcinogenic to humans" (Group 2A), based on sufficient evidence of carcinogenicity in experimental animals.[3] In animal studies, inhalation exposure has been shown to cause tumors in the nasal passages and lungs.[7] While human data is limited, there have been reports of bronchial and lung cancer in workers occupationally exposed to dimethyl sulfate.[7]

Mutagenicity and Genotoxicity

Dimethyl sulfate is a potent mutagen and genotoxic agent. Its ability to alkylate DNA can lead to point mutations, DNA strand breaks, and chromosomal damage.[9] It has consistently tested positive in a wide range of in-vitro and in-vivo genotoxicity assays.[13]

Reproductive and Developmental Toxicity

There is some evidence to suggest that dimethyl sulfate may be a teratogen (an agent that can cause birth defects).[4] Studies in animals have shown that exposure during pregnancy can lead to tumors in the offspring.[7] However, one inhalation study in rats did not show developmental toxicity at the tested concentrations.[14]

Quantitative Toxicological Data

The following tables summarize key quantitative data on the toxicity of dimethyl sulfate.

| Acute Toxicity Data | |

| Parameter | Value and Species |

| LD50 (Oral, Rat) | 205 - 440 mg/kg[5][12] |

| LD50 (Oral, Mouse) | 140 mg/kg[12] |

| LC50 (Inhalation, Rat) | 45 ppm (4 hours)[12] |

| Lowest Lethal Dose (Human, Inhalation) | 97 ppm (10 minutes)[13] |

| Occupational Exposure Limits | |

| Agency | Limit |

| OSHA (PEL) | 1 ppm (8-hour TWA)[4] |

| NIOSH (REL) | 0.1 ppm (10-hour TWA)[4] |

| ACGIH (TLV) | 0.1 ppm (8-hour TWA)[4] |

Experimental Protocols

The assessment of dimethyl sulfate's toxicity relies on standardized experimental protocols. The following sections describe the key methodologies based on internationally recognized guidelines.

Inhalation Toxicity Studies (Based on OECD Guideline 413)

Objective: To characterize the toxicity of dimethyl sulfate following subchronic inhalation exposure.

Methodology:

-

Animal Model: Groups of at least 10 male and 10 female rodents (typically rats) are used for each test concentration and a control group.[4]

-

Exposure: Animals are exposed to dimethyl sulfate vapor for 6 hours per day, 5-7 days a week, for a period of 90 days.[4] At least three concentration levels are tested, along with a negative control (filtered air).[4]

-

Observations: Animals are observed daily for clinical signs of toxicity. Body weight and food consumption are monitored weekly.

-

Clinical Pathology: At the end of the study, blood samples are collected for hematology and clinical biochemistry analysis.

-

Histopathology: A complete necropsy is performed on all animals. Organs and tissues, with a particular focus on the respiratory tract, are examined microscopically for pathological changes.

Dermal Toxicity Studies (Based on OECD Guidelines 410 & 411)

Objective: To determine the toxic effects of repeated dermal exposure to dimethyl sulfate.

Methodology:

-

Animal Model: Young adult rats, rabbits, or guinea pigs are used. For a 21/28-day study (OECD 410), at least 5 males and 5 females per group are used.[15] For a 90-day study (OECD 411), at least 10 males and 10 females per group are used.[13]

-

Application: The test substance is applied daily to a shaved area of the skin (at least 10% of the body surface area) for the duration of the study.[13][15] The application site is typically covered with a porous gauze dressing.[16]

-

Dose Levels: At least three dose levels are used, with the highest dose expected to produce toxic effects but not fatalities. A control group receives the vehicle only.[13][15]

-

Observations and Examinations: Similar to inhalation studies, daily clinical observations, regular monitoring of body weight and food intake, and terminal clinical pathology and histopathology are conducted.[15]

Bacterial Reverse Mutation (Ames) Test (Based on OECD Guideline 471)

Objective: To assess the mutagenic potential of dimethyl sulfate by its ability to induce reverse mutations in strains of Salmonella typhimurium and Escherichia coli.[5][17]

Methodology:

-

Tester Strains: A set of bacterial strains with pre-existing mutations that render them unable to synthesize an essential amino acid (e.g., histidine for Salmonella) are used.[5][7]

-

Exposure: The tester strains are exposed to various concentrations of dimethyl sulfate, both with and without an exogenous metabolic activation system (S9 mix from rat liver).[7] This is done using either the plate incorporation or pre-incubation method.[5]

-

Incubation: The treated bacteria are plated on a minimal agar (B569324) medium that lacks the essential amino acid.[17]

-

Scoring: The plates are incubated for 48-72 hours, and the number of revertant colonies (colonies that have regained the ability to grow in the absence of the amino acid) is counted.[17]

-

Evaluation: A substance is considered mutagenic if it causes a reproducible, dose-related increase in the number of revertant colonies compared to the solvent control.[7]

Signaling Pathways and Experimental Workflows

Signaling Pathway of Dimethyl Sulfate-Induced DNA Damage and Cellular Response

Dimethyl sulfate's primary toxic effect stems from its ability to alkylate DNA, forming adducts such as N7-methylguanine and N3-methyladenine. This DNA damage triggers a complex cellular response, primarily orchestrated by the p53 tumor suppressor protein, which can lead to cell cycle arrest to allow for DNA repair, or apoptosis (programmed cell death) if the damage is too severe.

Caption: Dimethyl sulfate-induced DNA damage response pathway.

Experimental Workflow for Chemical Safety Assessment

A general workflow for assessing the safety of a chemical like dimethyl sulfate involves a tiered approach, starting with in silico and in vitro methods and progressing to in vivo studies if necessary.

Caption: A typical workflow for chemical safety assessment.

Safe Handling and Personal Protective Equipment (PPE)

Due to its high toxicity, strict adherence to safe handling procedures is mandatory when working with dimethyl sulfate.

Engineering Controls

-

Ventilation: All work with dimethyl sulfate must be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[18]

-

Enclosed Systems: For larger quantities or continuous processes, the use of enclosed systems is highly recommended to minimize the risk of exposure.[6]

Personal Protective Equipment (PPE)

A comprehensive PPE ensemble is required when handling dimethyl sulfate.

| PPE | Specifications |

| Gloves | Wear double gloves. Recommended materials include Neoprene, Viton/Butyl, or Silver Shield®/4H®.[4] |

| Eye Protection | Chemical splash goggles and a face shield are mandatory.[19] |

| Body Protection | A lab coat, and for larger quantities or risk of splash, a chemical-resistant apron or suit (e.g., Tychem®) is required.[4] |

| Respiratory Protection | For situations where engineering controls may not be sufficient to maintain exposure below the occupational exposure limits, a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used.[4] In emergency situations or for high concentrations, a self-contained breathing apparatus (SCBA) is necessary.[4] |

Storage and Handling

-

Store dimethyl sulfate in a cool, dry, well-ventilated area, away from incompatible materials such as strong oxidizers, acids, and bases.[18]

-

Keep containers tightly sealed and clearly labeled.[18]

-

Avoid physical damage to containers.[18]

-

Always wash hands thoroughly after handling.[18]

Emergency Procedures

Spills

-

Small Spills: Evacuate the area. Wearing appropriate PPE, absorb the spill with an inert material such as sand or vermiculite.[4] Place the absorbed material in a sealed container for disposal as hazardous waste.[4] The spill area should then be decontaminated.

-

Large Spills: Evacuate the area immediately and contact emergency services and the institutional safety office.[18] Only personnel with specialized training and equipment should handle large spills.

Decontamination

Spills and contaminated equipment can be decontaminated with a dilute solution of ammonia (B1221849) (<10%) or another suitable alkaline solution to hydrolyze the dimethyl sulfate.[4][16] This reaction can be vigorous, so it should be performed with caution.

First Aid

Immediate medical attention is crucial in all cases of exposure to dimethyl sulfate.

-

Inhalation: Move the victim to fresh air immediately.[20] If breathing has stopped, provide artificial respiration.[20] Medical observation for at least 24-48 hours is recommended due to the potential for delayed pulmonary edema.[4]

-

Dermal Contact: Immediately remove all contaminated clothing.[20] Wash the affected skin area with copious amounts of soap and water for at least 15 minutes.[20]

-

Ocular Contact: Immediately flush the eyes with large amounts of water for at least 15 minutes, holding the eyelids open.[20]

-

Ingestion: Do NOT induce vomiting.[15] If the person is conscious, have them rinse their mouth with water.[19]

Conclusion

Dimethyl sulfate is a highly valuable reagent in research and industry, but its use is accompanied by significant health risks. A thorough understanding of its toxicological properties and strict adherence to the safety protocols outlined in this guide are essential for all personnel who handle this chemical. By implementing robust engineering controls, utilizing appropriate personal protective equipment, and being prepared for emergencies, the risks associated with dimethyl sulfate can be effectively managed, ensuring a safe working environment.

References

- 1. OECD 471 Ames Test | Regulatory Genotoxicity Studies | Gentronix [gentronix.co.uk]

- 2. Involvement of mitochondrial permeability transition and caspase-9 activation in dimethyl sulfoxide-induced apoptosis of EL-4 lymphoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Oecd acute,subacte, sub chronic dermal toxicity studies(402, 410, 411). | PPTX [slideshare.net]

- 4. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 5. nib.si [nib.si]

- 6. Contributions of DNA repair and damage response pathways to the non-linear genotoxic responses of alkylating agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Ames Mutagenicity Testing (OECD 471) [cptclabs.com]

- 8. vivotecnia.com [vivotecnia.com]

- 9. gyansanchay.csjmu.ac.in [gyansanchay.csjmu.ac.in]

- 10. Profiling Dose-Dependent Activation of p53-Mediated Signaling Pathways by Chemicals with Distinct Mechanisms of DNA Damage - PMC [pmc.ncbi.nlm.nih.gov]

- 11. DNA Damage Induced by Alkylating Agents and Repair Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 12. oecd.org [oecd.org]

- 13. oecd.org [oecd.org]

- 14. gyansanchay.csjmu.ac.in [gyansanchay.csjmu.ac.in]

- 15. oecd.org [oecd.org]

- 16. umwelt-online.de [umwelt-online.de]

- 17. The bacterial reverse mutation test | RE-Place [re-place.be]

- 18. OECD Guideline of Acute Inhalation toxicity | PPTX [slideshare.net]

- 19. Toxicology/Carcinogenicity [ntp.niehs.nih.gov]

- 20. Regulation of DNA Alkylation Damage Repair: Lessons and Therapeutic Opportunities - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Characterization of Methylsulfate: A Technical Guide

This technical guide provides an in-depth overview of the spectroscopic characterization of two key methylsulfate compounds: dimethyl sulfate (B86663) ((CH₃)₂SO₄) and the this compound anion (CH₃SO₄⁻), presented here as sodium this compound. This document is intended for researchers, scientists, and professionals in drug development who utilize these compounds and require a core understanding of their analytical signatures in Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.

Dimethyl Sulfate ((CH₃)₂SO₄)

Dimethyl sulfate is a powerful methylating agent widely used in organic synthesis. Its reactivity and volatility necessitate careful handling and precise analytical characterization to monitor reactions and ensure purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental technique for elucidating the structure of dimethyl sulfate. Due to the molecule's symmetry, the two methyl groups are chemically equivalent, resulting in simple, distinct signals.

¹H NMR Spectroscopy

The proton NMR spectrum of dimethyl sulfate is characterized by a single sharp singlet, corresponding to the six equivalent protons of the two methyl groups.

¹³C NMR Spectroscopy

Similarly, the carbon-13 NMR spectrum displays a single resonance, corresponding to the two equivalent methyl carbons.

Quantitative NMR Data for Dimethyl Sulfate

| Parameter | Solvent | ¹H Chemical Shift (δ) [ppm] | ¹³C Chemical Shift (δ) [ppm] |

| (CH₃)₂SO₄ | CDCl₃ | Not available in searched literature | Not available in searched literature |

Experimental Protocol: NMR Spectroscopy

A general protocol for obtaining NMR spectra of a liquid sample like dimethyl sulfate is as follows:

-

Sample Preparation : In a clean, dry vial, carefully add approximately 5-10 mg of dimethyl sulfate. Using a calibrated pipette, add 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.03% v/v tetramethylsilane (B1202638) (TMS) as an internal standard.

-

Transfer : Using a Pasteur pipette with a cotton or glass wool plug, filter the solution directly into a clean 5 mm NMR tube. The final liquid height in the tube should be approximately 4-5 cm.

-

Capping : Securely cap the NMR tube to prevent solvent evaporation and sample contamination.

-

Instrument Setup : Insert the sample into the NMR spectrometer. Standard acquisition parameters for ¹H NMR on a 400 MHz instrument would include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 8-16 scans. For ¹³C NMR, a larger number of scans (e.g., 128 or more) and a wider spectral window are typically required.

-

Data Processing : Process the acquired Free Induction Decay (FID) by applying a Fourier transform, phase correction, and baseline correction. Reference the spectrum by setting the TMS peak to 0.00 ppm.

Infrared (IR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups and vibrational modes of the dimethyl sulfate molecule. Key absorptions include those from the S=O and C-H bonds.

Quantitative IR Data for Dimethyl Sulfate

The following table summarizes the major vibrational modes for dimethyl sulfate.

| Vibrational Mode | Frequency (cm⁻¹) | Intensity |

| C-H Asymmetric Stretch | ~3034 | Medium |

| C-H Symmetric Stretch | ~2968 | Medium |

| CH₃ Asymmetric Bend | ~1467 | Medium |

| S=O Asymmetric Stretch | ~1411 | Strong |

| S=O Symmetric Stretch | ~1194 | Strong |

| C-O Stretch | ~1006 | Strong |

| O-S-O Bend | ~744 | Strong |

Data sourced from matrix-isolation FT-IR studies.[1]

Experimental Protocol: Attenuated Total Reflectance (ATR) FTIR Spectroscopy

-

Instrument Preparation : Ensure the ATR crystal (e.g., diamond or germanium) is clean. Clean the surface with a suitable solvent like isopropanol (B130326) and allow it to dry completely.

-

Background Spectrum : Acquire a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum to remove interference from atmospheric CO₂ and water vapor.

-

Sample Application : Place a single drop of neat dimethyl sulfate directly onto the center of the ATR crystal.

-

Acquisition : Lower the ATR press to ensure firm contact between the sample and the crystal. Initiate the spectral scan, typically acquiring 16-32 scans over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

-

Cleaning : After analysis, thoroughly clean the ATR crystal with an appropriate solvent to remove all traces of the sample.

Sodium this compound (CH₃SO₄⁻Na⁺)

Sodium this compound is the salt of the this compound anion. It is a common metabolite or byproduct in reactions involving dimethyl sulfate. Its ionic nature makes it soluble in polar solvents like water.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR analysis of sodium this compound is typically performed in a polar deuterated solvent such as deuterium (B1214612) oxide (D₂O).

¹H NMR Spectroscopy

The proton NMR spectrum shows a single singlet for the methyl group protons.

¹³C NMR Spectroscopy

The carbon-13 NMR spectrum shows a single resonance for the methyl carbon.

Quantitative NMR Data for Sodium this compound

| Parameter | Solvent | ¹H Chemical Shift (δ) [ppm] | ¹³C Chemical Shift (δ) [ppm] |

| CH₃SO₄⁻Na⁺ | D₂O | 3.757[2] | Not available in searched literature |

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation : Weigh 10-20 mg of sodium this compound and dissolve it in 0.6-0.7 mL of deuterium oxide (D₂O).

-

Transfer : Filter the solution through a pipette with a glass wool plug into a clean 5 mm NMR tube to a height of 4-5 cm.

-

Capping : Cap the NMR tube.

-

Instrument Setup : Insert the sample into the spectrometer. For ¹H NMR in D₂O, the residual HDO peak (around 4.79 ppm) is often used for referencing, though internal standards like DSS or TSP can also be used.

-

Data Processing : Process the data as described for dimethyl sulfate.

Infrared (IR) Spectroscopy

The IR spectrum of sodium this compound is dominated by strong absorptions from the sulfonate group (SO₃).

Quantitative IR Data for Sodium this compound

| Vibrational Mode | Frequency (cm⁻¹) | Intensity |

| C-H Asymmetric/Symmetric Stretch | ~2920-2850 | Medium |

| CH₃ Asymmetric Bend | ~1455 | Strong |

| S=O Asymmetric Stretch | ~1357 | Strong |

| S=O Symmetric Stretch | ~1173 | Strong |

| C-O Stretch / S-O Stretch | ~1043 | Strong |

Data primarily sourced from studies on methyl ester sulfonates.[3]

Experimental Protocol: Attenuated Total Reflectance (ATR) FTIR Spectroscopy

As sodium this compound is a solid, it can be analyzed directly as a powder or as an aqueous solution.

-

Instrument Preparation : Clean the ATR crystal and acquire a background spectrum.

-

Sample Application (Powder) : Place a small amount of the fine powder onto the ATR crystal. Lower the press to ensure good contact between the solid and the crystal surface.

-

Sample Application (Aqueous Solution) : Place a drop of a concentrated aqueous solution of sodium this compound onto the crystal. A spectrum of the liquid can be taken, or the water can be evaporated to leave a thin film of the solid on the crystal for analysis.

-

Acquisition : Collect the spectrum using the parameters described previously.

-

Cleaning : Clean the crystal thoroughly with deionized water, followed by a solvent like isopropanol, to remove all traces of the salt.

Visualization of a Key Reaction Pathway

Dimethyl sulfate is a classic electrophile in Sₙ2 reactions. A common application is the Williamson ether synthesis for the methylation of phenols. The reaction proceeds via the deprotonation of the phenol (B47542) to form a nucleophilic phenoxide, which then attacks the electrophilic methyl group of dimethyl sulfate.

Caption: Sₙ2 methylation of phenol using dimethyl sulfate.

References

Navigating the Solubility Landscape of Methylsulfate Salts in Organic Solvents: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The solubility of methylsulfate salts in organic solvents is a critical parameter in a myriad of applications, from organic synthesis and catalysis to their use as ionic liquids and in pharmaceutical formulations. This technical guide provides a comprehensive overview of the solubility characteristics of various this compound salts. While publicly available quantitative solubility data is limited, this document compiles existing qualitative information and, most importantly, furnishes detailed experimental protocols for the precise determination of these values. This guide is intended to be a valuable resource for researchers, scientists, and drug development professionals, enabling them to effectively assess and utilize this compound salts in their work.

Introduction to this compound Salts

This compound ([CH₃SO₄]⁻) is an anionic component of various salts, including simple inorganic salts and more complex organic salts, notably ionic liquids. The physicochemical properties of this compound salts, including their solubility, are significantly influenced by the nature of the corresponding cation. In the realm of drug development, the choice of a salt form for an active pharmaceutical ingredient (API) can profoundly impact its solubility, stability, and bioavailability. While not as common as hydrochloride or mesylate salts, this compound salts offer a unique set of properties that can be advantageous in specific formulation challenges.

Solubility of this compound Salts: A Qualitative Overview

A thorough review of scientific literature and chemical databases reveals a notable scarcity of specific quantitative data on the solubility of this compound salts in a wide array of organic solvents. However, qualitative descriptions provide a general understanding of their solubility profiles.

Table 1: Qualitative Solubility of Selected this compound Salts in Organic Solvents

| This compound Salt | Cation | Organic Solvent | Qualitative Solubility | Source(s) |

| Sodium this compound | Na⁺ | Water | Soluble | [1][2][3][4][5] |

| Methanol (B129727) | Slightly Soluble | |||

| Potassium this compound | K⁺ | Water | Soluble | [6][7][8] |

| Methanol | Slightly Soluble | [6][7] | ||

| Ethanol | Insoluble | [6] | ||

| 1-Ethyl-3-methylimidazolium this compound | [C₂MIM]⁺ | Water | Miscible | [9][10] |

| Alcohol | Miscible | [9] | ||

| 1-Alkyl-3-methylimidazolium Lauryl Sulfate (B86663)* | [CₙMIM]⁺ | Most Organic Solvents | Soluble | [11] |

| Hexane | Insoluble | [11] | ||

| Cyclohexane | Insoluble | [11] |

Note: While lauryl sulfate is a different anion, the general solubility trend for this class of ionic liquids provides useful context.

The available data indicates that simple inorganic this compound salts exhibit some solubility in polar protic solvents like water and methanol but are generally less soluble in less polar organic solvents. Ionic liquids incorporating the this compound anion, particularly those with larger organic cations, tend to be soluble in a broader range of organic solvents, with the exception of nonpolar aliphatic hydrocarbons.

Experimental Protocols for Determining Solubility

Given the limited availability of quantitative data, the experimental determination of solubility is often a necessary step for researchers. The following section provides detailed methodologies for three common and effective techniques for measuring the solubility of this compound salts in organic solvents.

Gravimetric Method

The gravimetric method is a fundamental and widely used technique for determining the thermodynamic solubility of a solid in a liquid. It involves preparing a saturated solution, separating the undissolved solid, and then determining the mass of the dissolved solute in a known mass or volume of the solvent.

Methodology:

-

Apparatus and Reagents:

-

This compound salt (high purity, dried)

-

Organic solvent of interest (analytical grade)

-

Thermostatic shaker or water bath

-

Analytical balance (± 0.1 mg)

-

Vials with airtight seals

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Pre-weighed evaporation dishes

-

-

Procedure:

-

Add an excess of the this compound salt to a vial. The presence of undissolved solid at equilibrium is crucial.

-

Add a known volume or mass of the organic solvent to the vial.

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in a thermostatic shaker set to the desired temperature.

-

Agitate the mixture for a sufficient time to reach equilibrium (typically 24-72 hours). Periodically check for the continued presence of undissolved solid.

-

Once equilibrium is reached, allow the undissolved solid to settle while maintaining the temperature.

-

Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pre-warmed or temperature-equilibrated pipette.

-

Filter the withdrawn solution through a syringe filter into a pre-weighed evaporation dish.

-

Record the exact mass of the filtered saturated solution.

-

Evaporate the solvent in a fume hood or under a gentle stream of inert gas. For higher boiling point solvents, a vacuum oven at a temperature below the decomposition point of the salt may be used.

-

Once the solvent is completely removed, place the dish in a desiccator to cool to room temperature.

-

Weigh the evaporation dish containing the dried solute. Repeat the drying and weighing steps until a constant mass is achieved.

-

-

Calculation of Solubility:

-

Mass of dissolved solute = (Mass of dish + solute) - (Mass of empty dish)

-

Mass of solvent = (Mass of saturated solution) - (Mass of dissolved solute)

-

Solubility ( g/100 g solvent) = (Mass of dissolved solute / Mass of solvent) * 100

-

UV-Vis Spectrophotometry Method

This method is suitable for this compound salts that possess a chromophore (a part of a molecule responsible for its color) or can be derivatized to form a chromophoric species. The concentration of the solute in a saturated solution is determined by measuring its absorbance of light at a specific wavelength.

Methodology:

-

Apparatus and Reagents:

-

UV-Vis spectrophotometer

-

Quartz or glass cuvettes

-

Volumetric flasks and pipettes

-

This compound salt (high purity)

-

Organic solvent of interest (UV-grade)

-

-

Procedure:

-

Determine the Wavelength of Maximum Absorbance (λmax):

-

Prepare a dilute solution of the this compound salt in the chosen solvent.

-

Scan the solution across a range of wavelengths to identify the λmax where the absorbance is highest. This wavelength will be used for all subsequent measurements to ensure maximum sensitivity.

-

-

Prepare a Calibration Curve:

-

Prepare a series of standard solutions of the this compound salt of known concentrations in the organic solvent.

-

Measure the absorbance of each standard solution at the predetermined λmax.

-

Plot a graph of absorbance versus concentration. According to the Beer-Lambert law, this should yield a linear relationship.

-

-

Prepare and Analyze the Saturated Solution:

-

Prepare a saturated solution as described in the gravimetric method (steps 3.1.2.1 to 3.1.2.6).

-

Withdraw a sample of the clear supernatant and filter it.

-

Accurately dilute a known volume of the saturated solution with the solvent to bring its absorbance into the linear range of the calibration curve.

-

Measure the absorbance of the diluted solution at λmax.

-

-

Calculation of Solubility:

-

Use the equation of the line from the calibration curve (y = mx + c, where y is absorbance and x is concentration) to determine the concentration of the diluted solution.

-

Calculate the concentration of the original saturated solution by accounting for the dilution factor.

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy Method

NMR spectroscopy can be a powerful tool for determining the solubility of compounds, especially for ionic liquids in deuterated solvents. This method relies on the quantitative relationship between the integrated signal intensity of a solute's resonance and its concentration.

Methodology:

-

Apparatus and Reagents:

-

NMR spectrometer

-

NMR tubes

-

Deuterated organic solvent of interest

-

This compound salt (high purity)

-

Internal standard (a compound with a known concentration and a resonance that does not overlap with the solute's signals)

-

-

Procedure:

-

Prepare a Standard Solution:

-

Accurately weigh a known amount of the this compound salt and the internal standard into a volumetric flask.

-

Dissolve them in the deuterated solvent to a known volume.

-

-

Acquire NMR Spectrum of the Standard:

-

Transfer the standard solution to an NMR tube.

-

Acquire a quantitative ¹H NMR spectrum. Ensure a sufficient relaxation delay (D1) is used to allow for complete relaxation of all protons, which is crucial for accurate integration.

-

-

Prepare and Analyze the Saturated Solution:

-

Prepare a saturated solution of the this compound salt in the deuterated solvent containing the same concentration of the internal standard as the standard solution. This is done by adding an excess of the salt to the standard solution and allowing it to equilibrate.

-

Filter the saturated solution into a clean NMR tube.

-

Acquire a quantitative ¹H NMR spectrum under the same conditions as the standard.

-

-

Calculation of Solubility:

-

Integrate a well-resolved signal for the this compound salt and a signal for the internal standard in both the standard and saturated solution spectra.

-

The concentration of the this compound salt in the saturated solution (its solubility) can be calculated using the following formula:

Solubility = (Isolute,sat / Istd,sat) * (Nstd / Nsolute) * (Mstd / Msolute) * Cstd

Where:

-

Isolute,sat = Integral of the solute signal in the saturated solution

-

Istd,sat = Integral of the standard signal in the saturated solution

-

Nstd = Number of protons giving rise to the standard's integrated signal

-

Nsolute = Number of protons giving rise to the solute's integrated signal

-

Mstd = Molar mass of the standard

-

Msolute = Molar mass of the solute

-

Cstd = Concentration of the standard

-

-

-

References

- 1. chemwhat.com [chemwhat.com]

- 2. CAS 512-42-5: Sodium methyl sulfate | CymitQuimica [cymitquimica.com]

- 3. Sodium methyl sulfate CAS#: 512-42-5 [m.chemicalbook.com]

- 4. Sodium methyl sulfate CAS#: 512-42-5 [amp.chemicalbook.com]

- 5. chembk.com [chembk.com]

- 6. Potassium methyl sulfate | 562-54-9 | Benchchem [benchchem.com]

- 7. Potassium methyl sulfate CAS#: 562-54-9 [m.chemicalbook.com]

- 8. Potassium methyl sulfate | 562-54-9 [amp.chemicalbook.com]

- 9. 1-Ethyl-3-methylimidazolium ethyl sulfate, 99% 50 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 10. proionic.com [proionic.com]

- 11. Yaws Handbook Of Thermodynamic Properties For Hydrocarbons And Chemicals Yaws | PDF [slideshare.net]

An In-depth Technical Guide to the Thermal Stability and Decomposition of Methylsulfate

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Dimethyl sulfate (B86663) is a potent, carcinogenic, and highly toxic chemical. All handling and experimentation should be conducted by trained professionals in a properly equipped chemical fume hood with appropriate personal protective equipment (PPE), including, but not limited to, chemical-resistant gloves, a lab coat, and full face and eye protection.

Executive Summary

Methylsulfate, specifically dimethyl sulfate (DMS), is a widely utilized methylating agent in organic synthesis and pharmaceutical manufacturing. Despite its utility, its high reactivity and toxicity necessitate a thorough understanding of its stability and decomposition characteristics. This guide provides a comprehensive overview of the thermal stability and decomposition of dimethyl sulfate, consolidating available data on its decomposition temperature, products under various conditions, and relevant kinetic parameters. It also includes detailed experimental protocols for common analytical and decomposition procedures found in the literature and outlines critical safety precautions. While extensive data exists for its decomposition in solution (e.g., hydrolysis), there is a notable lack of publicly available information regarding the intrinsic thermal decomposition of pure dimethyl sulfate as studied by classical thermal analysis techniques like Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Thermal Stability and Decomposition Temperature

Dimethyl sulfate is known to be thermally unstable and decomposes upon heating. Multiple sources confirm that it decomposes at its atmospheric boiling point.

The Genesis of a Potent Reagent: A Technical Guide to the Discovery and Early Applications of Methylsulfate

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the historical discovery of methylsulfate, with a primary focus on dimethyl sulfate (B86663), and explores its seminal applications that paved the way for modern organic synthesis. We will examine the early experimental protocols, present available quantitative data, and visualize key chemical processes.

The Dawn of this compound: Discovery and Early Synthesis